molecular formula C6H7NO4 B1257525 4,5-dihydro-1H-pyrrole-1,5-dicarboxylic acid

4,5-dihydro-1H-pyrrole-1,5-dicarboxylic acid

Cat. No. B1257525
M. Wt: 157.12 g/mol
InChI Key: MDTMETSJBLNDRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07741082B2

Procedure details

The (5S)-2-oxopyrrolidine-1,5-dicarboxylic acid, 1-(1,1-dimethylethyl),5-ethyl ester (Formula G)(4.80 kg) was dissolved in toluene (30.97 liters; Kf max 0.01% water) and cooled to −50° C. This solution was charged with SuperHydride (LiEt3BH 1 M in THF; 19.96 liters) in a manner so that the reaction temperature did not exceed −45° C. After complete addition, the mixture was stirred at −45 to −50° C. for 30 minutes. N-ethyldiisopropylamine (DIPEA; 14.47 liters) was then added to the reaction mixture in a manner so that the temperature did not exceed −45° C. Dimethyaminopyridine (0.030 kg) was added as a solid to the mixture. The reaction mixture was then charged with trifluoroacetic anhydride (TFAA) (4.70 kg) in a manner so that the reaction temperature did not exceed −45° C. After complete addition, the reaction mixture was warmed to 20 to 25° C. within one hour and kept for an additional 2 hours at this temperature. The reaction mixture was then cooled to 0° C. and slowly charged with water (48.00 liters) so that the reaction temperature did not exceed 5° C. Aqueous and organic phases were then separated and the organic phase was again washed with 48 liters of water (0 to 5° C.). The organic later was then evaporated and degassed at 40° C. A yellowish oil was obtained with a yield of 4.5 kg (18.66 mol, 100%) of the 4,5-dihydro-1H-pyrrole-1,5-dicarboxylic acid, 1-(1-dimethylethyl), 5-ethyl ester (BOC-DHPEE)(Formula G′).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1-(1,1-dimethylethyl),5-ethyl ester
Quantity
4.8 kg
Type
reactant
Reaction Step One
Quantity
30.97 L
Type
solvent
Reaction Step One
Quantity
19.96 L
Type
reactant
Reaction Step Two
Quantity
14.47 L
Type
reactant
Reaction Step Three
Quantity
0.03 kg
Type
reactant
Reaction Step Four
Quantity
4.7 kg
Type
reactant
Reaction Step Five
Name
Quantity
48 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
O=[C:2]1[CH2:6][CH2:5][C@@H:4]([C:7]([OH:9])=[O:8])[N:3]1[C:10]([OH:12])=[O:11].[Li+].[B-](CC)(CC)CC.C(N(C(C)C)C(C)C)C.CN(C1C=CC=CN=1)C.FC(F)(F)C(OC(=O)C(F)(F)F)=O>C1(C)C=CC=CC=1.O>[N:3]1([C:10]([OH:12])=[O:11])[CH:4]([C:7]([OH:9])=[O:8])[CH2:5][CH:6]=[CH:2]1 |f:1.2,^1:13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1N([C@@H](CC1)C(=O)O)C(=O)O
Name
1-(1,1-dimethylethyl),5-ethyl ester
Quantity
4.8 kg
Type
reactant
Smiles
Name
Quantity
30.97 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
19.96 L
Type
reactant
Smiles
[Li+].[B-](CC)(CC)CC
Step Three
Name
Quantity
14.47 L
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Step Four
Name
Quantity
0.03 kg
Type
reactant
Smiles
CN(C)C1=NC=CC=C1
Step Five
Name
Quantity
4.7 kg
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Six
Name
Quantity
48 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at −45 to −50° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed −45° C
ADDITION
Type
ADDITION
Details
After complete addition
CUSTOM
Type
CUSTOM
Details
did not exceed −45° C
CUSTOM
Type
CUSTOM
Details
did not exceed −45° C
ADDITION
Type
ADDITION
Details
After complete addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was warmed to 20 to 25° C. within one hour
Duration
1 h
WAIT
Type
WAIT
Details
kept for an additional 2 hours at this temperature
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
did not exceed 5° C
CUSTOM
Type
CUSTOM
Details
Aqueous and organic phases were then separated
WASH
Type
WASH
Details
the organic phase was again washed with 48 liters of water (0 to 5° C.)
CUSTOM
Type
CUSTOM
Details
The organic later was then evaporated
CUSTOM
Type
CUSTOM
Details
degassed at 40° C

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1(C=CCC1C(=O)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 18.66 mol
AMOUNT: MASS
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.